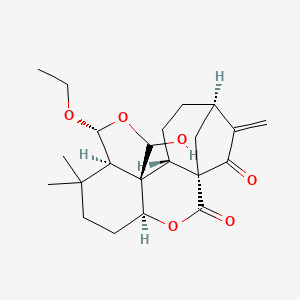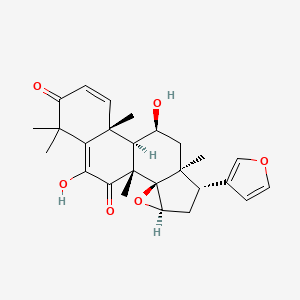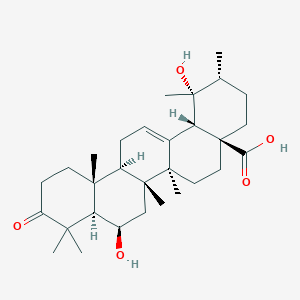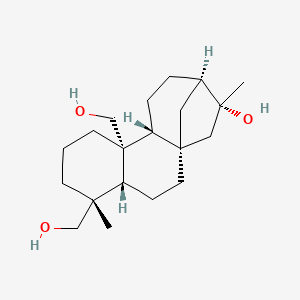
(±)19(20)-DiHDPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosahexaenoic acid (DHA; Item No. 90310) is an essential fatty acid and the most abundant ω-3 fatty acid in neural tissues, especially in the retina and brain. (±)19(20)-DiHDPA is one of the major metabolites produced when DHA is incubated with NADPH-supplemented rat liver microsomes. DHA is also slowly metabolized by monkey seminal vesicles to (±)19(20)-DiHDPA. The route of production likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond, followed by conversion to the vicinal diols by epoxide hydrolase.
Applications De Recherche Scientifique
Dominance and Leadership in Research Activities :
- This study analyzes the interactions between countries of varying human development in scientific publications, focusing on collaboration in areas such as Tropical Medicine, Infectious Diseases, Parasitology, and Pediatrics (González-Alcaide et al., 2017).
The Beauty and Benefits of Science :
- This address discusses the profound impact of scientific research on humanity, highlighting the theme of the AAAS Annual Meeting, "The Beauty and Benefits of Science" (Press, 2013).
Modeling of Biological Cellular Processes :
- This paper presents the use of VHDL-AMS for developing predictive models of cellular processes, which is promising for drug development and other biological applications (Peterson & Lancaster, 2001).
Scientific Research Management System Based on SSH Integration Framework :
- Discusses the design and implementation of a scientific research management system, highlighting its efficiency and scalability (Li, 2012).
National Institute on Minority Health and Health Disparities Research Framework :
- Introduces a framework for understanding and addressing minority health and health disparities, which can be relevant for inclusive research approaches (Alvidrez et al., 2019).
ARPA-H Accelerating Biomedical Breakthroughs
:
- Discusses the proposal of ARPA-H within the NIH to accelerate the pace of biomedical breakthroughs, a concept relevant to innovative research approaches (Collins et al., 2021).
Propriétés
Formule moléculaire |
C22H34O4 |
|---|---|
Poids moléculaire |
362.5 |
InChI |
InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1 |
Clé InChI |
FFXKPSNQCPNORO-MWEXLPNRSA-N |
SMILES |
CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CC/C=CCCC(O)=O |
Synonymes |
(±)19,20-DiHDoPE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1150874.png)
